![molecular formula C18H16N4O2S B2369871 7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396634-69-7](/img/structure/B2369871.png)
7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The synthesized compound has been evaluated for its anticancer potential using murine melanoma cell lines (B16F10) . Further modifications and substitution of its molecules could enhance its efficacy in cancer treatment.
Medicinal Chemistry
Quinoline derivatives, including this compound, play a significant role in medicinal chemistry. They serve as essential scaffolds for lead compounds in drug discovery. Researchers explore their structural variations to develop novel drugs with improved pharmacological properties .
Fused Heterocycles
The compound’s unique structure allows it to participate in the synthesis of fused ring systems. Quinolin-2,4-dione derivatives, such as this compound, can be used as building blocks to create related four-membered to seven-membered heterocycles. These fused heterocycles often exhibit interesting biological activities .
Natural Product Isolation
Quinolones, the parent heterocycle, have been isolated from natural sources. For instance, quinines from Cinchona bark have been used as antimalarial agents. Understanding the synthetic approaches to quinolin-2,4-dione derivatives contributes to our knowledge of these natural products .
Tautomeric Forms
The compound exists in different tautomeric forms due to the dynamic equilibrium between the carbonyl groups, CH₂-3, and NH of the quinoline moiety. Investigating these tautomers provides insights into their reactivity and potential applications .
properties
IUPAC Name |
7-methyl-6-oxo-N-quinolin-8-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-8-20-18-22(17(11)24)9-13(10-25-18)16(23)21-14-6-2-4-12-5-3-7-19-15(12)14/h2-8,13H,9-10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCZPAJDUWEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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